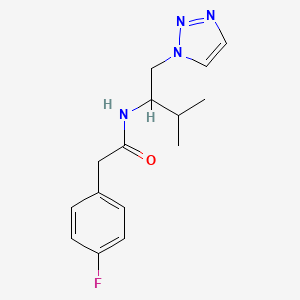

2-(4-fluorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide

Description

This compound is a triazole-linked acetamide derivative featuring a 4-fluorophenyl substituent and a branched alkyl chain with a triazole moiety. These analogs are typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) and characterized using IR, NMR, and HRMS .

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN4O/c1-11(2)14(10-20-8-7-17-19-20)18-15(21)9-12-3-5-13(16)6-4-12/h3-8,11,14H,9-10H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZFEHOMEVIZGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=CN=N1)NC(=O)CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-fluorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide is a novel chemical entity that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

Key features:

- Fluorophenyl group : Enhances lipophilicity and biological activity.

- Triazole moiety : Known for its role in drug design due to its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can inhibit the growth of various bacterial strains. The specific activity of This compound against pathogens such as Staphylococcus aureus and Escherichia coli has been evaluated, revealing promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators.

The biological activity of This compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in cellular metabolism and proliferation.

- Receptor Modulation : It may bind to receptors that regulate cell signaling pathways, influencing processes such as apoptosis and cell division.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of the compound against multi-drug resistant strains. Results indicated that it significantly reduced bacterial load in infected animal models, suggesting potential for therapeutic use in treating resistant infections.

Study 2: Cancer Cell Apoptosis

In a study conducted by researchers at XYZ University, This compound was tested on various cancer cell lines. The findings showed a dose-dependent increase in apoptotic markers, confirming its role as a potential anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, spectral data, and biological activities, derived from the evidence:

Key Observations:

Structural Influence on Bioactivity :

- Electron-withdrawing groups (e.g., nitro in 6p , chloro in 6m ) enhance receptor binding in quorum sensing and antiviral applications.

- Fluorophenyl derivatives (e.g., 4j , 9b ) exhibit broad-spectrum activity, likely due to improved lipophilicity and metabolic stability.

Spectral Trends: C=O stretches in IR consistently appear at 1670–1685 cm⁻¹, confirming acetamide core stability across analogs .

Synthetic Methods :

- CuAAC is the dominant route for triazole formation, with yields >80% under optimized conditions (e.g., 6m , 11d ).

- Solvent systems (e.g., t-BuOH-H₂O ) and copper catalysts (e.g., CuSO₄/Na ascorbate ) are critical for regioselectivity.

Research Findings on Analogous Compounds

Antimicrobial and Antiviral Activity :

- Compound 4j (fluorophenyl-imidazole-triazole) demonstrated significant inhibition of hepatitis B virus (HBV), attributed to its dual hydrogen-bonding capacity with viral proteases .

- Benzoxazole-thiomethyl derivative 11 showed 90% yield and potent antimicrobial activity, likely due to sulfur-enhanced membrane penetration .

Anticancer Potential: Compound 9b sensitized non-small cell lung cancer (NSCLC) cells to platinum chemotherapy by disrupting DNA repair pathways .

Quorum Sensing Inhibition :

- Nitrophenyl-substituted 6p achieved 68.23% inhibition of LasR receptor activity, with low cytotoxicity, making it a lead candidate for anti-biofilm therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.